

physical and chemical properties of 2-phenylethanol

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Compound of Interest

Compound Name: 2-Phenylethanol

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An In-depth Technical Guide to **2-Phenylethanol**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-phenylethanol** (PEA), a primary aromatic alcohol with significant applications across the pharmaceutical, cosmetic, and flavor industries. The document details its structural characteristics, physicochemical parameters, and key chemical reactions. Furthermore, it outlines the principal synthetic methodologies, both chemical and biotechnological, and presents relevant experimental considerations. Safety, handling, and toxicological data are also summarized. This guide is intended for researchers, chemists, and professionals in drug development and formulation science who utilize or investigate **2-phenylethanol**.

General Information and Identifiers

2-Phenylethanol, also known as phenethyl alcohol or benzyl carbinol, is an organic compound that is found widely in nature in the essential oils of various plants, including roses, carnations, hyacinths, and geraniums.[1][2] It is a colorless liquid renowned for its pleasant, floral rose-like odor.[1][3] Structurally, it consists of a phenethyl group ($C_6H_5CH_2CH_2$) attached to a hydroxyl (-OH) group.[1][3] Due to its desirable scent and antimicrobial properties, it is a common ingredient in perfumes, cosmetics, soaps, and food flavorings.[4][5]

Identifier	Value
IUPAC Name	2-Phenylethanol[1]
Synonyms	Phenethyl alcohol, Benzyl carbinol, Benzeneethanol[1][4][6]
CAS Number	60-12-8[1][4]
Chemical Formula	C ₈ H ₁₀ O[1][3]
Molecular Weight	122.16 g/mol [4]
EINECS Number	200-456-2[7]
SMILES	<chem>c1ccc(cc1)CCO</chem> [1]
InChI Key	WRMNZCZEMHIOCP-UHFFFAOYSA-N[1]

Physical Properties

2-Phenylethanol is a clear, colorless, and slightly viscous liquid at room temperature.[3] It possesses a characteristic mild, sweet odor of roses and an initially bitter, burning taste that becomes sweet, reminiscent of peach.[2]

Property	Value	Conditions
Appearance	Clear, colorless liquid[2][3]	Standard
Melting Point	-27 °C (-17 °F; 246 K)[1][3]	
Boiling Point	219-221 °C[1][3]	at 750 mmHg
104 °C	at 14 mmHg	
97.4 °C	at 10 mmHg	
Density	1.020 g/mL[3]	at 20 °C
1.017 g/cm ³	at 25 °C[1]	
Solubility		
In Water	Slightly soluble (2 mL / 100 mL; 20 g/L)[1][3]	20 °C
In Organic Solvents	Miscible with ethanol, ether, chloroform, glycerol, propylene glycol[3][7]	
Vapor Pressure	1 mmHg	at 58 °C
Vapor Density	4.21 (vs. air)	
Refractive Index	1.5317[3][7]	at 20 °C (n ₂₀ /D)
Flash Point	102 °C (215.6 °F)[7]	Closed cup
log P (Octanol/Water)	1.36[1]	

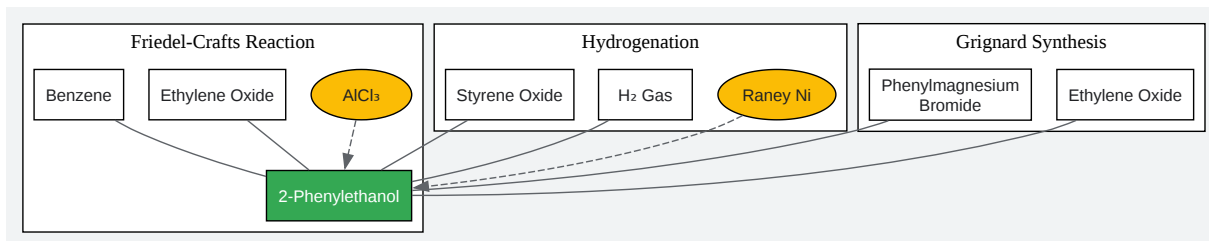
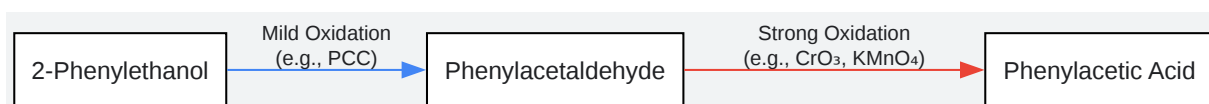
Chemical Properties and Reactivity

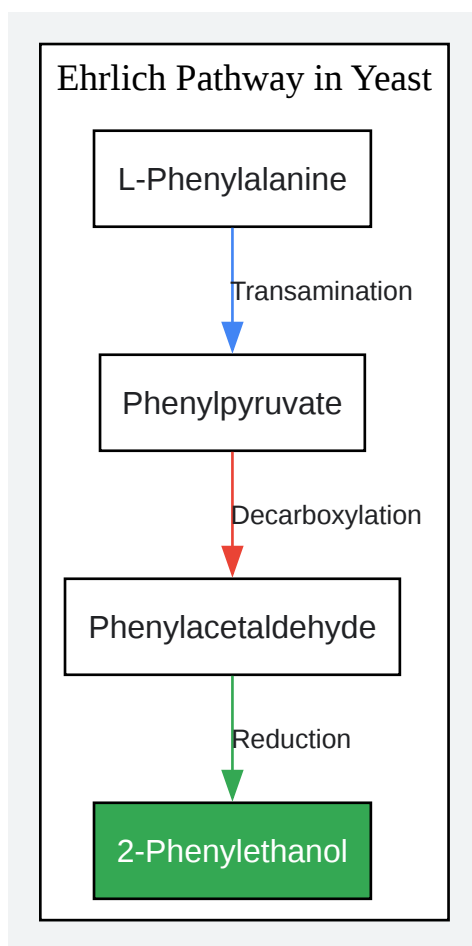
2-Phenylethanol is a stable compound but is sensitive to light and air.[7] It is incompatible with strong oxidizing agents and strong acids.[3][7] As a primary alcohol, it can undergo typical alcohol reactions, such as oxidation. Catalytic dehydrogenation can yield phenylacetaldehyde, while stronger oxidation (e.g., with chromic acid) produces phenylacetic acid.[3] It is stable in basic conditions, which makes it a suitable preservative in soaps.[1]

Property	Value
pKa	15.17 ± 0.10 (Predicted)[7][8]
Stability	Stable under normal conditions.[3][7]
Incompatibilities	Strong acids, strong oxidizing agents.[3][7]
Combustibility	Combustible liquid.[3][7]
Explosive Limit	1.4 - 11.9% (V)[7]

Key Reactions of 2-Phenylethanol

The hydroxyl group of **2-phenylethanol** can be oxidized to form an aldehyde and subsequently a carboxylic acid. This is a fundamental reaction pathway for aromatic alcohols.





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